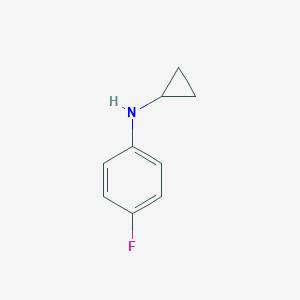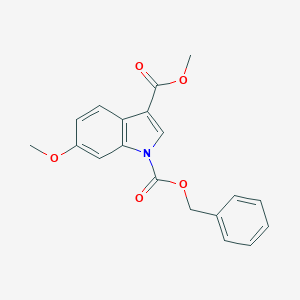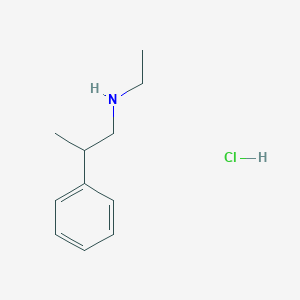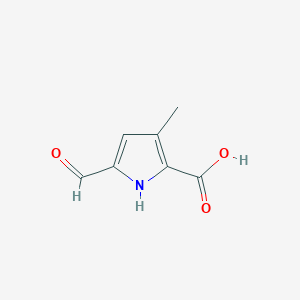
5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid
Descripción general
Descripción
“5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid” is an organic compound that is part of the heterocyclic building blocks . It is an important organic intermediate used to synthesize substituted pyrrole products . The empirical formula of this compound is C6H5NO3 and it has a molecular weight of 139.11 .
Molecular Structure Analysis
The molecular structure of “5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid” can be represented by the SMILES stringOC(=O)c1ccc(C=O)[nH]1 . This indicates that the compound contains a pyrrole ring with a formyl group (C=O) and a carboxylic acid group (OC(=O)) attached to it. Physical And Chemical Properties Analysis
“5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid” is a solid compound . Its empirical formula is C6H5NO3 and it has a molecular weight of 139.11 .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Research has shown that derivatives of pyrrole, like 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid, can exhibit significant antimicrobial properties. The study by Hublikar et al. (2019) synthesized novel pyrrole derivatives and found them to possess good antibacterial and antifungal activity. These findings suggest potential use in developing new antimicrobial agents (Hublikar et al., 2019).
Derivative Synthesis for Medicinal Chemistry
Pyrrole derivatives play a significant role in medicinal chemistry. For instance, Youn et al. (2016) identified new pyrrole alkaloids from Lycium chinense fruits, demonstrating the chemical diversity and potential for discovering new compounds with therapeutic properties (Youn et al., 2016).
Biochemical Tagging
5-Formyl-1H-pyrrole-2-carboxylic acid has been used for biochemical tagging. Abell et al. (2002) described a method where this compound reacts with amino acids to create a derivatised tag that can be colored on demand, indicating potential applications in biochemical research and diagnostics (Abell et al., 2002).
Antimicrobial Agent Synthesis
Research in 2020 focused on synthesizing new derivatives of pyrrole incorporating different fragments to develop antimicrobial agents. This study used 5-formyl-1H-pyrrole-2-carboxylic acid derivatives as key substrates, highlighting their utility in creating compounds with potential antimicrobial applications (Synthesis and Bioevaluation of 5-Chloro-4-(1,3-Oxazol-5-yl)-1Н-Pyrrole-3-Carboxyamides as Antimicrobial Agents, 2020).
Chemical Synthesis and Transformations
Pyrrole derivatives are important in chemical synthesis and transformations. Štětinová et al. (2005) explored the synthesis and transformation of 1,2,4-trisubstituted pyrroles, demonstrating the versatility of pyrrole derivatives in synthetic chemistry (Štětinová et al., 2005).
Analysis of Molecular Structures and Aromaticity
In the field of molecular structure analysis, research by Cyrański et al. (2001) on the aromaticity of dihetero analogues of pentalene dianion involving methyl furo[3,2-b]pyrrole-5-carboxylate derivatives contributes to understanding the impact of substituents on molecular stability and aromaticity (Cyrański et al., 2001).
Synthesis of Pharmacologically Relevant Derivatives
In pharmaceutical research, Bijev and Prodanova (2004) synthesized heterocyclic compounds using pyrrolecarbaldehydes, including derivatives of 5-formyl-1H-pyrrole-2-carboxylic acid. This work demonstrates the compound's relevance in creating pharmacologically interesting derivatives (Bijev & Prodanova, 2004).
Spectroscopic Studies
The spectroscopic study of pyrrole derivatives, such as those by Struchkova et al. (1979), provides insights into the effects of structural factors on chemical properties and reactions (Struchkova et al., 1979).
Propiedades
IUPAC Name |
5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-2-5(3-9)8-6(4)7(10)11/h2-3,8H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAECHZMQFYEKKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30576965 | |
| Record name | 5-Formyl-3-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid | |
CAS RN |
134209-74-8 | |
| Record name | 5-Formyl-3-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

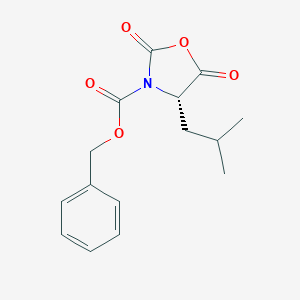
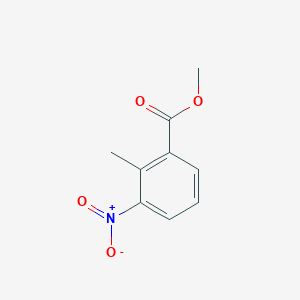
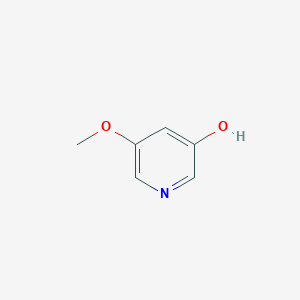
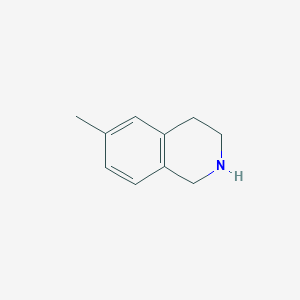
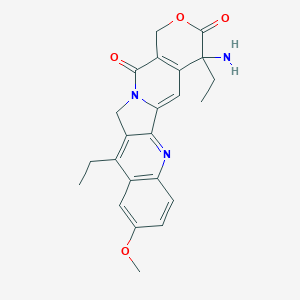
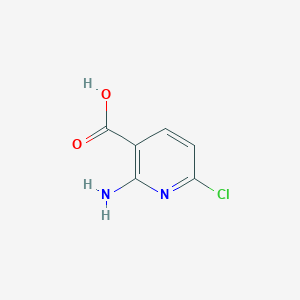
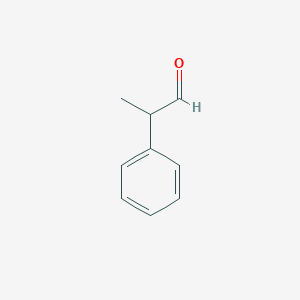
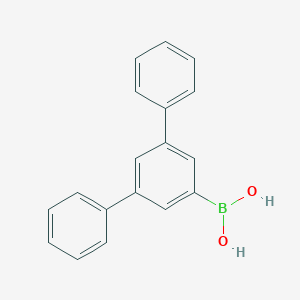
![3-methyl-5-pentyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide](/img/structure/B145478.png)
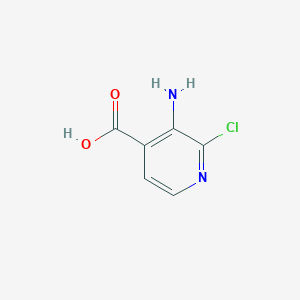
![(5Z)-5-[(2E,4E,6E)-tetradeca-2,4,6-trien-8,10-diynylidene]furan-2-one](/img/structure/B145482.png)
